1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride
CAS No.:
Cat. No.: VC17775377
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.
![1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride -](/images/structure/VC17775377.png)
Specification
Molecular Formula | C15H21ClN2O2 |
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Molecular Weight | 296.79 g/mol |
IUPAC Name | [2-(3-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
Standard InChI | InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-3-11(9-12)13-10-14(13)15(18)17-7-5-16-6-8-17;/h2-4,9,13-14,16H,5-8,10H2,1H3;1H |
Standard InChI Key | LXCAFXGWLWPVOK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C2CC2C(=O)N3CCNCC3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>O, with a molecular weight of 190.67 g/mol . Its structure integrates two key components:
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A piperazine ring, a six-membered heterocycle containing two nitrogen atoms, which enhances solubility and enables hydrogen bonding.
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A cyclopropylcarbonyl group attached to the piperazine nitrogen, further substituted with a 3-methoxyphenyl ring. The methoxy group (-OCH<sub>3</sub>) at the meta position influences electronic properties and steric interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1021298-67-8 | |
Molecular Formula | C<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>O | |
Molecular Weight | 190.67 g/mol | |
Melting Point | 175–179°C | |
Solubility | Water-soluble |
Stereochemical Considerations
The cyclopropane ring introduces strain and rigidity, potentially affecting conformational dynamics. Quantum mechanical calculations suggest that the dihedral angle between the cyclopropane and methoxyphenyl groups influences electronic delocalization, though experimental data remain limited.
Synthesis and Reaction Pathways
Synthetic Routes
The primary synthesis involves palladium-catalyzed cross-coupling between a cyclopropane precursor and a piperazine derivative. A representative pathway includes:
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Cyclopropanation: 3-Methoxyphenyl cyclopropane is synthesized via [2+1] cycloaddition using dichloromethane and a transition metal catalyst.
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Carbonylation: The cyclopropane is functionalized with a carbonyl group using phosgene or its derivatives.
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Piperazine Conjugation: The carbonyl group reacts with piperazine under basic conditions, followed by hydrochloride salt formation .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Cyclopropanation | Pd(OAc)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 80°C | 65–70% |
Carbonylation | CO, CuCl<sub>2</sub>, DMF | 80–85% |
Piperazine Conjugation | Piperazine, K<sub>2</sub>CO<sub>3</sub>, THF | 75% |
Reaction Mechanisms
The compound participates in nucleophilic acyl substitution due to the electrophilic carbonyl carbon. For example, the piperazine nitrogen can undergo further alkylation or acylation under acidic conditions. Computational studies indicate that the cyclopropane ring’s strain energy (~27 kcal/mol) facilitates ring-opening reactions in the presence of strong nucleophiles .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 175–179°C, consistent with its ionic hydrochloride form . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily due to the cleavage of the cyclopropane ring.
Solubility and Lipophilicity
Despite its hydrochloride salt form enhancing water solubility, the compound’s logP value of 2.1 (calculated) suggests moderate lipophilicity, likely due to the methoxyphenyl group. This property may facilitate membrane permeability in biological systems.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (600 MHz, D<sub>2</sub>O): Signals at δ 3.82 (s, 3H, OCH<sub>3</sub>), 3.10–3.30 (m, 8H, piperazine), and 1.50–1.70 (m, 4H, cyclopropane) .
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Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup>) m/z 191.1, consistent with the molecular formula .
Applications and Industrial Relevance
Medicinal Chemistry
The compound serves as a scaffold for CNS drug candidates, particularly antidepressants and anxiolytics. Its piperazine moiety is a common feature in FDA-approved drugs like aripiprazole and trazodone.
Materials Science
The cyclopropane ring’s strain energy makes it a candidate for photo-responsive materials. Under UV light, ring-opening reactions could enable applications in smart coatings or sensors .
Comparative Analysis with Structural Analogs
Table 3: Comparison with 1-(3-Chlorophenyl)piperazine Hydrochloride
Property | 1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl |
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Molecular Formula | C<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>O | C<sub>10</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub> |
Melting Point | 175–179°C | 210–212°C |
Biological Target | Putative 5-HT receptors | Known 5-HT<sub>1A</sub> ligand |
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